molecular formula C8H16O7 B14165013 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol CAS No. 52571-87-6

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol

Katalognummer: B14165013
CAS-Nummer: 52571-87-6
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: GJUAFBSAJCBGRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with a furan derivative, which undergoes a series of hydroxylation and methoxylation reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass is converted into platform chemicals such as furfural and 5-hydroxymethylfurfural. These intermediates can then be further processed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions may regenerate the original hydroxyl groups .

Wissenschaftliche Forschungsanwendungen

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. For example, it may act as an antioxidant by donating electrons to neutralize free radicals .

Eigenschaften

CAS-Nummer

52571-87-6

Molekularformel

C8H16O7

Molekulargewicht

224.21 g/mol

IUPAC-Name

2-(1,2-dihydroxyethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C8H16O7/c1-14-8-6(13)4(11)5(12)7(15-8)3(10)2-9/h3-13H,2H2,1H3

InChI-Schlüssel

GJUAFBSAJCBGRU-UHFFFAOYSA-N

Kanonische SMILES

COC1C(C(C(C(O1)C(CO)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.